REACTION_CXSMILES
|
[S:1](Cl)(Cl)(=[O:3])=[O:2].C[N:7](C=O)C.[O:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[O:13][CH2:12]1.Cl>O.C(Cl)(Cl)Cl>[O:11]1[C:15]2[CH:16]=[CH:17][C:18]([S:1]([NH2:7])(=[O:3])=[O:2])=[CH:19][C:14]=2[O:13][CH2:12]1
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
13.14 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction complex is stirred at <10° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain <10° C
|
Type
|
WAIT
|
Details
|
held for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
finally warmed to 110° C.
|
Type
|
WAIT
|
Details
|
held for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
During heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled to room temperature
|
Type
|
WAIT
|
Details
|
left overnight under nitrogen
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organic layer is collected
|
Type
|
CUSTOM
|
Details
|
yielding a precipitate, which
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |